molecular formula C10H14OSi B1585042 Silane, benzoyltrimethyl- CAS No. 5908-41-8

Silane, benzoyltrimethyl-

Cat. No. B1585042
CAS RN: 5908-41-8
M. Wt: 178.3 g/mol
InChI Key: KJPBNYMAKNNPDA-UHFFFAOYSA-N
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Description

Silane, benzoyltrimethyl- is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is highly reactive and can be used in a variety of applications.

Mechanism Of Action

The mechanism of action of silane, benzoyltrimethyl-, is based on its ability to react with various functional groups. It can react with hydroxyl groups on surfaces to form covalent bonds, which improves adhesion between the surface and other materials. Silane, benzoyltrimethyl-, can also react with carboxylic acids, amines, and other functional groups to introduce the benzoyl group into organic molecules.

Biochemical And Physiological Effects

Silane, benzoyltrimethyl-, has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation. It is important to handle silane, benzoyltrimethyl-, with care and follow proper safety protocols.

Advantages And Limitations For Lab Experiments

Silane, benzoyltrimethyl-, has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of applications, including organic synthesis and surface modification. It is also relatively easy to synthesize and handle. However, silane, benzoyltrimethyl-, can be expensive and may not be suitable for all applications. It is important to carefully consider the advantages and limitations of silane, benzoyltrimethyl-, before using it in lab experiments.

Future Directions

There are several future directions for the use of silane, benzoyltrimethyl-, in scientific research. One area of interest is the development of new applications for silane, benzoyltrimethyl-, in the field of organic synthesis. Another area of interest is the use of silane, benzoyltrimethyl-, as a surface modifier for new materials, such as graphene and other two-dimensional materials. Additionally, there is potential for the use of silane, benzoyltrimethyl-, in the development of new drug delivery systems and biomaterials. Further research is needed to explore these and other potential applications of silane, benzoyltrimethyl-.
Conclusion:
Silane, benzoyltrimethyl-, is a highly reactive chemical compound that has a variety of scientific research applications. It is commonly used in organic synthesis, surface modification, and the preparation of hybrid materials. Silane, benzoyltrimethyl-, has several advantages for lab experiments, including its reactivity and ease of handling. However, it is important to carefully consider the advantages and limitations of silane, benzoyltrimethyl-, before using it in lab experiments. There are several future directions for the use of silane, benzoyltrimethyl-, in scientific research, including the development of new applications in organic synthesis, surface modification, and drug delivery systems.

Scientific Research Applications

Silane, benzoyltrimethyl-, is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the benzoyl group into organic molecules. It is also used as a crosslinking agent in the preparation of silicone resins and as a coupling agent in the preparation of inorganic-organic hybrid materials. Additionally, silane, benzoyltrimethyl-, is used as a surface modifier for various materials, including glass, metal, and polymer surfaces.

properties

IUPAC Name

phenyl(trimethylsilyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBNYMAKNNPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207807
Record name Silane, benzoyltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, benzoyltrimethyl-

CAS RN

5908-41-8
Record name Silane, benzoyltrimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, benzoyltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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